Tert-butyl 9-bromo-2,3-dihydrobenzo[F][1,4]oxazepine-4(5H)-carboxylate
CAS No.: 1055880-27-7
Cat. No.: VC3073716
Molecular Formula: C14H18BrNO3
Molecular Weight: 328.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1055880-27-7 |
|---|---|
| Molecular Formula | C14H18BrNO3 |
| Molecular Weight | 328.2 g/mol |
| IUPAC Name | tert-butyl 9-bromo-3,5-dihydro-2H-1,4-benzoxazepine-4-carboxylate |
| Standard InChI | InChI=1S/C14H18BrNO3/c1-14(2,3)19-13(17)16-7-8-18-12-10(9-16)5-4-6-11(12)15/h4-6H,7-9H2,1-3H3 |
| Standard InChI Key | UVAMFEMOEAGDTN-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CCOC2=C(C1)C=CC=C2Br |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCOC2=C(C1)C=CC=C2Br |
Introduction
Tert-butyl 9-bromo-2,3-dihydrobenzo[F] oxazepine-4(5H)-carboxylate is a complex organic compound with the molecular formula C14H18BrNO3 and a molecular weight of 328.20 g/mol . This compound is of significant interest in organic synthesis, particularly in the construction of complex heterocyclic molecules, and serves as a precursor in the synthesis of biologically active molecules, including potential pharmaceuticals.
Synthesis
The synthesis of tert-butyl 9-bromo-2,3-dihydrobenzo[F] oxazepine-4(5H)-carboxylate typically involves multiple steps. One common synthetic route includes the bromination of an appropriate dihydrobenzo[F] oxazepine derivative followed by esterification with tert-butyl alcohol under acidic conditions.
Applications
This compound is used as a building block in organic synthesis and serves as a precursor for biologically active molecules. Research is ongoing to explore its potential as a therapeutic agent in various medical applications, such as the treatment of neurological disorders.
Comparison with Similar Compounds
Research Findings
Research on tert-butyl 9-bromo-2,3-dihydrobenzo[F] oxazepine-4(5H)-carboxylate is focused on its potential therapeutic applications. The exact mechanism by which this compound exerts its effects is still under investigation, but it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding.
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